molecular formula C29H32N2O6 B12150743 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-[4-(methylethyl)phenyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-[4-(methylethyl)phenyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one

Cat. No.: B12150743
M. Wt: 504.6 g/mol
InChI Key: XIDFNTOVFNUEKQ-UHFFFAOYSA-N
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Description

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-[4-(methylethyl)phenyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-[4-(methylethyl)phenyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-[4-(methylethyl)phenyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-[4-(methylethyl)phenyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-[4-(methylethyl)phenyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methoxybenzoic acid: Shares the hydroxyl and methoxy groups but lacks the complex pyrrolin-2-one structure.

    4-Hydroxy-3-iodobenzoic acid methyl ester: Similar aromatic structure but different substituents.

Uniqueness

The uniqueness of 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-[4-(methylethyl)phenyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one lies in its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C29H32N2O6

Molecular Weight

504.6 g/mol

IUPAC Name

4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C29H32N2O6/c1-18(2)19-7-9-20(10-8-19)25-24(26(32)23-17-21-5-4-6-22(35-3)28(21)37-23)27(33)29(34)31(25)12-11-30-13-15-36-16-14-30/h4-10,17-18,25,33H,11-16H2,1-3H3

InChI Key

XIDFNTOVFNUEKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC5=C(O4)C(=CC=C5)OC

Origin of Product

United States

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